molecular formula C16H16N4O5S B2904556 6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198156-79-3

6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B2904556
CAS RN: 2198156-79-3
M. Wt: 376.39
InChI Key: YUVKWORLPPGQLJ-UHFFFAOYSA-N
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Description

6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C16H16N4O5S and its molecular weight is 376.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds containing azetidinone, benzoxazol, and pyridazinone moieties, similar to the structure , have been studied for their antimicrobial properties. These studies include the synthesis and evaluation of azetidinones and their derivatives, showing potential as antibacterial agents against a range of bacterial species. For example, azetidinylquinolones have demonstrated significant antibacterial activity, underscoring the importance of the azetidinone ring in contributing to the compound's efficacy (Frigola et al., 1995). Similarly, sulfonamides containing azidomethyl coumarin have shown promising results as antimicrobials, highlighting the potential of incorporating sulfonamide groups into heterocyclic compounds (Basanagouda et al., 2010).

Antioxidant Capacity

Compounds with benzoxazol and related structures have been explored for their antioxidant capacity, particularly in assays like the ABTS/PP decolorization assay. This research sheds light on the mechanisms by which these compounds exert their antioxidant effects, potentially through the formation of coupling adducts with ABTS radical cations (Ilyasov et al., 2020).

Enzyme Inhibition

The inhibition of various enzymes, including carbonic anhydrases, has been a significant area of research involving sulfonamide-based compounds. These studies have identified sulfonamides as potent inhibitors of carbonic anhydrase isozymes, which are crucial for various physiological processes. The structure-activity relationship (SAR) of these compounds provides insights into designing effective enzyme inhibitors (Alafeefy et al., 2015).

properties

IUPAC Name

6-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-10-2-5-15(21)20(18-10)9-11-7-19(8-11)26(23,24)12-3-4-13-14(6-12)25-16(22)17-13/h2-6,11H,7-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKWORLPPGQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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